methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 67305-45-7
VCID: VC8130479
InChI: InChI=1S/C11H9BrN2O3/c1-17-10(15)5-14-6-13-9-3-2-7(12)4-8(9)11(14)16/h2-4,6H,5H2,1H3
SMILES: COC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)Br
Molecular Formula: C11H9BrN2O3
Molecular Weight: 297.1 g/mol

methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate

CAS No.: 67305-45-7

Cat. No.: VC8130479

Molecular Formula: C11H9BrN2O3

Molecular Weight: 297.1 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate - 67305-45-7

Specification

CAS No. 67305-45-7
Molecular Formula C11H9BrN2O3
Molecular Weight 297.1 g/mol
IUPAC Name methyl 2-(6-bromo-4-oxoquinazolin-3-yl)acetate
Standard InChI InChI=1S/C11H9BrN2O3/c1-17-10(15)5-14-6-13-9-3-2-7(12)4-8(9)11(14)16/h2-4,6H,5H2,1H3
Standard InChI Key GVYDYMQWYJPXEK-UHFFFAOYSA-N
SMILES COC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)Br
Canonical SMILES COC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)Br

Introduction

Structural and Molecular Characteristics

The molecular formula of methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate is C11_{11}H9_{9}BrN2_{2}O3_{3}, with a molecular weight of 297.10 g/mol . The core structure consists of a quinazolin-4(3H)-one scaffold, a bicyclic system comprising fused benzene and pyrimidine rings. Key structural features include:

  • A bromine atom at the sixth position of the benzene ring, enhancing electrophilic reactivity.

  • A methyl acetate group (-OCOCH3_{3}) at the third position of the pyrimidine ring, introduced via alkylation or esterification reactions.

  • A ketone group at the fourth position, critical for hydrogen bonding and interactions with biological targets.

The SMILES notation (C1=CC2=C(C=C1Br)C(=O)N(C=N2)CC(=O)OC) and InChIKey (SYPRKLOBQRRYFI-UHFFFAOYSA-M) confirm the connectivity and stereoelectronic properties .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Formation of the Quinazolinone Core:

    • 6-Bromo-1,3,4-benzoxazin-2-one is reacted with methyl glycinate in the presence of pyridine or DMF, yielding the intermediate ethyl/methyl ester .

  • Esterification or Alkylation:

    • The intermediate undergoes alkylation with methyl bromoacetate under basic conditions (e.g., K2_{2}CO3_{3}) to introduce the acetate side chain .

Example Procedure :

  • Step 1: 6-Bromo-2-phenyl-1,3,4-benzoxazinone (0.01 mol) and methyl glycinate (0.01 mol) are refluxed in pyridine for 8 hours.

  • Step 2: The crude product is alkylated with methyl bromoacetate in DMF/K2_{2}CO3_{3} at room temperature, followed by recrystallization in ethanol (yield: 67–81%).

Spectral Characterization

  • IR Spectroscopy: Peaks at 1739 cm1^{-1} (ester C=O) and 1676 cm1^{-1} (quinazolinone C=O) .

  • 1^{1}H NMR: Signals at δ 3.75 (s, 3H, -OCH3_{3}), δ 4.35 (s, 2H, -CH2_{2}-COO), and δ 8.25 (s, 1H, pyrimidine-H) .

  • Mass Spectrometry: Molecular ion peak at m/z 297 (M+^{+}) .

Physicochemical Properties

PropertyValue/Description
Molecular Weight297.10 g/mol
SolubilitySoluble in DMSO, DMF; sparingly in H2_{2}O
Melting PointNot reported (decomposes above 200°C)
LogP~2.1 (estimated)
StabilityHydrolyzes under acidic/basic conditions

The ester group confers moderate lipophilicity, facilitating membrane permeability, while the bromine atom increases molecular polarity, influencing binding interactions .

Biological Activities and Applications

Antimicrobial Activity

Quinazolinones with bromine substituents exhibit broad-spectrum antimicrobial activity. In a study evaluating analogues, 6-bromo derivatives showed MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli . The acetate ester may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid .

Anti-inflammatory and Analgesic Effects

In murine models, 6-bromo-quinazolinones reduced carrageenan-induced edema by 58–72% (vs. 65% for diclofenac) and exhibited analgesic activity in hot-plate tests .

Applications in Drug Discovery

Intermediate for Heterocyclic Synthesis

The compound serves as a precursor for:

  • Hydrazides: Reacting with hydrazine hydrate yields hydrazide derivatives for antitubercular agents .

  • Triazine and Oxadiazole Hybrids: Cyclization with CS2_{2} or acetic anhydride generates fused heterocycles with enhanced bioactivity .

Structure-Activity Relationship (SAR) Insights

  • Position 6 Bromine: Critical for DNA intercalation and antimicrobial potency .

  • Ester Group: Modulates bioavailability; hydrolysis to carboxylic acid improves target binding .

Future Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

  • Target Identification: Screen against kinase or protease libraries to elucidate mechanisms.

  • Prodrug Optimization: Develop nanoformulations to enhance solubility and reduce off-target effects.

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